molecular formula C12H8ClN3O B2862751 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline CAS No. 1368781-92-3

5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline

Cat. No.: B2862751
CAS No.: 1368781-92-3
M. Wt: 245.67
InChI Key: GPSFPYIUGUHCJT-UHFFFAOYSA-N
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Description

5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline is a heterocyclic aromatic compound comprising an aniline moiety substituted at the 2-position with an oxazolo[4,5-b]pyridine ring and a chlorine atom at the 5-position.

Properties

IUPAC Name

5-chloro-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-7-3-4-8(9(14)6-7)12-16-11-10(17-12)2-1-5-15-11/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSFPYIUGUHCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline typically involves multi-step reactions starting from commercially available precursorsKey steps may include cyclization reactions, nucleophilic substitutions, and palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties .

Scientific Research Applications

5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline with structurally related compounds, focusing on molecular properties, substituent effects, and functional group variations.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
This compound Not provided C₁₂H₈ClN₃O 245.67 -Cl at 5-position, oxazolo[4,5-b]pyridine at 2-position
2-(Oxazolo[4,5-b]pyridin-2-yl)aniline 95308-00-2 C₁₂H₉N₃O 211.22 No Cl substituent; oxazolo[4,5-b]pyridine at 2-position
2-Chloro-5-(oxazolo[4,5-b]pyridin-2-yl)aniline Not provided C₁₂H₈ClN₃O 245.67 -Cl at 2-position (positional isomer of target compound)
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline 872706-13-3 C₁₃H₁₀ClN₃O 259.70 -Cl on oxazole ring; methyl linker to aniline
5-Chloro-2-(1H-pyrazol-5-yl)aniline 15463-66-8 C₉H₈ClN₃ 193.63 Pyrazole ring instead of oxazolo-pyridine

Key Findings:

Substituent Position Effects: The positional isomer 2-Chloro-5-(oxazolo[4,5-b]pyridin-2-yl)aniline (Cl at 2-position) differs from the target compound in electronic distribution and steric interactions. Such isomers often exhibit divergent biological activities due to altered binding affinities .

Heterocyclic System Variations :

  • Replacing the oxazolo-pyridine with a pyrazole ring (5-Chloro-2-(1H-pyrazol-5-yl)aniline ) eliminates the fused heterocyclic system, reducing aromaticity and rigidity. Pyrazole derivatives are often less thermally stable but more metabolically labile .

Physicochemical Properties :

  • The absence of chlorine in 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline results in a lower molecular weight (211.22 vs. 245.67 g/mol) and altered lipophilicity, which may influence bioavailability .
  • Chlorine substitution generally increases electronegativity and may enhance intermolecular interactions (e.g., halogen bonding), as seen in analogs like 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline .

Table 2: Functional Group Impact on Properties

Functional Group/Feature Impact on Properties Example Compound
Chlorine at 5-position (aniline ring) Enhances electron-withdrawing effects; may improve binding to electron-rich targets. Target compound
Oxazolo[4,5-b]pyridine (fused ring) Increases rigidity and π-π stacking potential; may reduce solubility. 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Methyl linker Adds flexibility; may improve solubility but reduce thermal stability. 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline
Pyrazole substitution Introduces hydrogen-bonding sites; may increase metabolic degradation. 5-Chloro-2-(1H-pyrazol-5-yl)aniline

Biological Activity

5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides an overview of the compound's biological activity, including its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C6_6H4_4ClN3_3O
Molecular Weight : 169.57 g/mol
CAS Number : 2137708-37-1

The compound features a chloro-substituted aniline linked to an oxazolo-pyridine moiety, which is significant for its biological activity. The unique structure allows for interaction with various biological targets.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in several studies.

Case Studies and Findings

  • Study on Antimicrobial Efficacy :
    • A study assessed the activity of various oxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial effects, suggesting that this compound could possess similar properties due to its structural characteristics .
    • Table 1: Minimum Inhibitory Concentrations (MIC) for Selected Compounds
      CompoundMIC (µg/mL)Target Organism
      This compoundTBDTBD
      Compound A10E. coli
      Compound B20S. aureus
  • Mechanism of Action :
    • The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of key enzymes or disruption of cell wall synthesis in bacteria. Similar compounds have shown to interfere with metabolic pathways critical for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic rings can significantly influence potency and selectivity against different biological targets.

Key Observations:

  • Electron-donating groups enhance activity against certain pathogens.
  • Positioning of substituents affects the binding affinity to target sites.

Comparative Analysis with Similar Compounds

Compound NameStructural SimilarityBiological Activity
2-Chloro-5-(oxazolo[4,5-b]pyridin-2-yl)anilineSimilar scaffold with different substitutionsModerate antibacterial
Thiazolo[5,4-b]pyridine derivativesDifferent heterocyclic coreAntimicrobial and anticancer

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